molecular formula C9H7ClN2O2S B11871587 5-Chloroquinoline-8-sulfonamide

5-Chloroquinoline-8-sulfonamide

Cat. No.: B11871587
M. Wt: 242.68 g/mol
InChI Key: CLJDVBWCTINWMX-UHFFFAOYSA-N
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Description

5-Chloroquinoline-8-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers. This compound is particularly interesting due to its unique chemical structure, which combines a quinoline ring with a sulfonamide group, making it a valuable building block in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

5-Chloroquinoline-8-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases, including infections and cancer.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis and enzyme activity .

Comparison with Similar Compounds

  • Sulfenamides
  • Sulfinamides
  • Other Sulfonamides

Comparison: 5-Chloroquinoline-8-sulfonamide is unique due to its combination of a quinoline ring and a sulfonamide group. This structure provides it with distinct chemical and biological properties compared to other sulfonamides. For example, sulfenamides and sulfinamides have different reactivity and applications, primarily due to the presence of different functional groups .

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

5-chloroquinoline-8-sulfonamide

InChI

InChI=1S/C9H7ClN2O2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H,(H2,11,13,14)

InChI Key

CLJDVBWCTINWMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)N)Cl

Origin of Product

United States

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